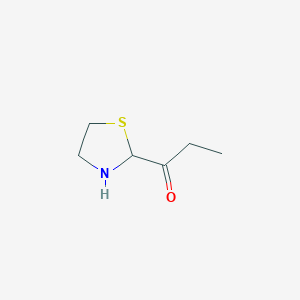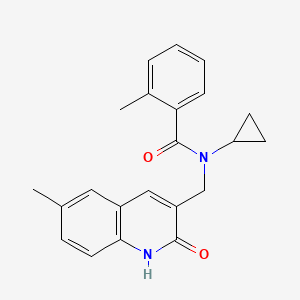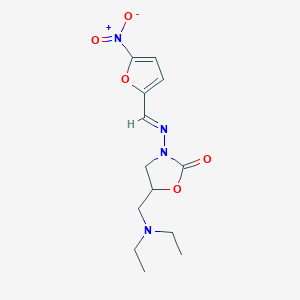![molecular formula C7H6N4O4S B12898523 6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine CAS No. 56023-65-5](/img/structure/B12898523.png)
6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a methylsulfonyl group at the 6th position and a nitro group at the 3rd position of the imidazo[1,2-b]pyridazine core. It is known for its potential biological activities and has been the subject of various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the imidazo[1,2-b]pyridazine core is usually carried out using nitric acid or a nitrating mixture.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the nitroimidazo[1,2-b]pyridazine intermediate using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for 6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 6-(Methylsulfonyl)-3-aminoimidazo[1,2-b]pyridazine.
Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives.
Oxidation: Sulfone derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Studied for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or proteins involved in critical biological pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-b]pyridazine: The parent compound without the methylsulfonyl and nitro groups.
6-(Methylsulfonyl)imidazo[1,2-b]pyridazine: Lacks the nitro group.
3-Nitroimidazo[1,2-b]pyridazine: Lacks the methylsulfonyl group.
Uniqueness
6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine is unique due to the presence of both the methylsulfonyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
56023-65-5 |
|---|---|
Fórmula molecular |
C7H6N4O4S |
Peso molecular |
242.21 g/mol |
Nombre IUPAC |
6-methylsulfonyl-3-nitroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6N4O4S/c1-16(14,15)6-3-2-5-8-4-7(11(12)13)10(5)9-6/h2-4H,1H3 |
Clave InChI |
FFWAWGRZJGYKMK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NN2C(=NC=C2[N+](=O)[O-])C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12898440.png)

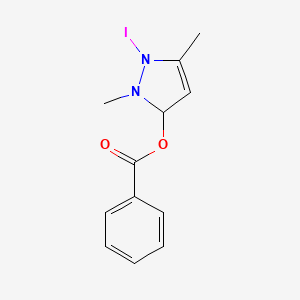

![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)

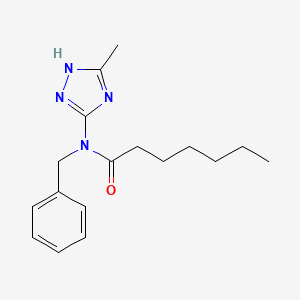
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)


